REACTION_SMILES
|
[Cl:18][CH2:19][Cl:20].[ClH:17].[Na+:16].[OH-:15].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH:11][C:12](=[O:13])[CH3:14])[CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1CCCc2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCCc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:18][CH2:19][Cl:20].[ClH:17].[Na+:16].[OH-:15].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH:11][C:12](=[O:13])[CH3:14])[CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1CCCc2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCCc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:18][CH2:19][Cl:20].[ClH:17].[Na+:16].[OH-:15].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH:11][C:12](=[O:13])[CH3:14])[CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1CCCc2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCCc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |